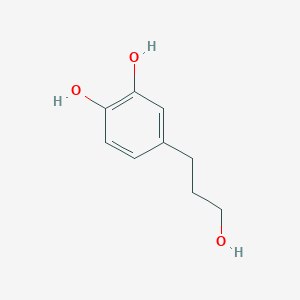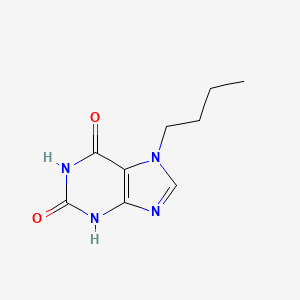
7-Butylxanthine
Overview
Description
7-Butylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. It is a methylxanthine compound, which means it has a xanthine core structure with a butyl group attached at the seventh position. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butylxanthine typically involves the alkylation of xanthine. One common method is the reaction of xanthine with butyl halides under basic conditions. For instance, xanthine can be reacted with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions similar to the laboratory methods. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Butylxanthine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield butylxanthine oxides, while reduction could produce various reduced derivatives of this compound.
Scientific Research Applications
7-Butylxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of methylxanthines and their derivatives.
Biology: It serves as a tool to investigate the role of xanthine derivatives in biological systems.
Medicine: Potential pharmacological applications include its use as a bronchodilator and in the treatment of certain neurological disorders.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Butylxanthine involves its interaction with adenosine receptors. As a methylxanthine, it acts as an adenosine receptor antagonist, blocking the action of adenosine and leading to increased neuronal activity and alertness. It also inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Caffeine (1,3,7-Trimethylxanthine)
- Theophylline (1,3-Dimethylxanthine)
- Theobromine (3,7-Dimethylxanthine)
Uniqueness
7-Butylxanthine is unique due to the presence of the butyl group at the seventh position, which imparts different pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This structural difference can lead to variations in its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
7-butyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-3-4-13-5-10-7-6(13)8(14)12-9(15)11-7/h5H,2-4H2,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZQTMJNRWTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438203 | |
| Record name | 7-Butylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60942-23-6 | |
| Record name | 7-Butylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Amino[4-(methylthio)phenyl]acetonitrile](/img/structure/B1624880.png)
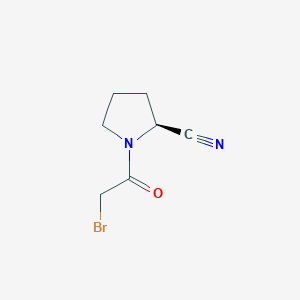
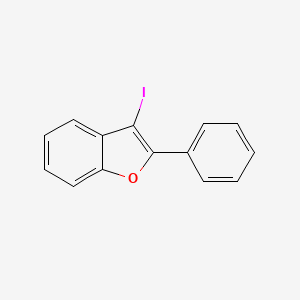
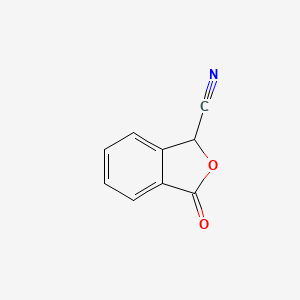


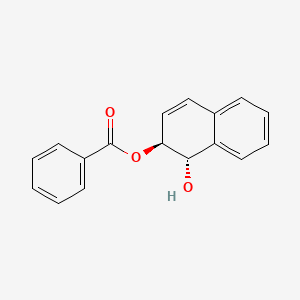
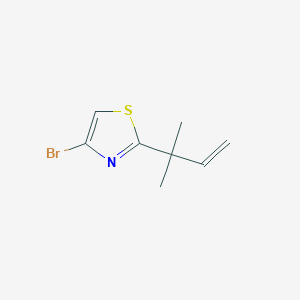

![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
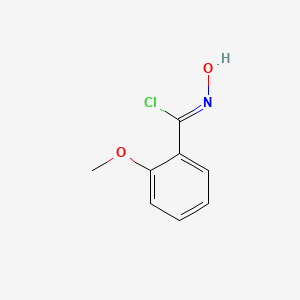
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
